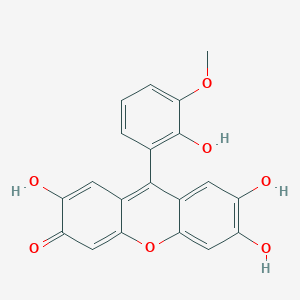
2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one is a xanthene derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple hydroxyl groups and a methoxyphenyl group, which contribute to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenolic compounds followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Industry: Its unique chemical properties make it suitable for use in various industrial applications, including the development of dyes and pigments.
Mécanisme D'action
The mechanism by which 2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one exerts its effects involves its ability to chelate metal ions. This chelation can disrupt metal-dependent biological processes, leading to potential therapeutic effects. The compound’s interaction with molecular targets and pathways is still under investigation, but its ability to form stable complexes with metals is a key aspect of its mechanism of action.
Comparaison Avec Des Composés Similaires
2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one can be compared with other xanthene derivatives, such as fluorescein and eosin. While these compounds share a similar core structure, the presence of different substituents, such as hydroxyl and methoxy groups, imparts unique chemical properties to each compound. For example, fluorescein is widely used as a fluorescent dye, whereas this compound is more specialized for metal chelation and potential therapeutic applications .
Propriétés
Numéro CAS |
847363-42-2 |
|---|---|
Formule moléculaire |
C20H14O7 |
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
2,6,7-trihydroxy-9-(2-hydroxy-3-methoxyphenyl)xanthen-3-one |
InChI |
InChI=1S/C20H14O7/c1-26-16-4-2-3-9(20(16)25)19-10-5-12(21)14(23)7-17(10)27-18-8-15(24)13(22)6-11(18)19/h2-8,21-23,25H,1H3 |
Clé InChI |
RWZMGPUBPFBFDI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1O)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione](/img/structure/B12539561.png)
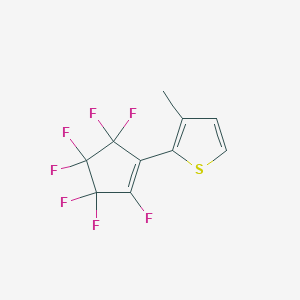



![3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile](/img/structure/B12539588.png)
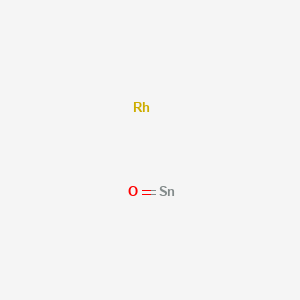
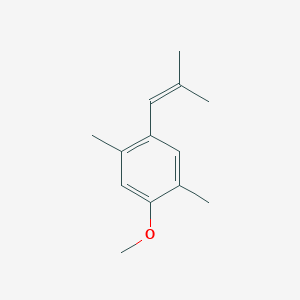
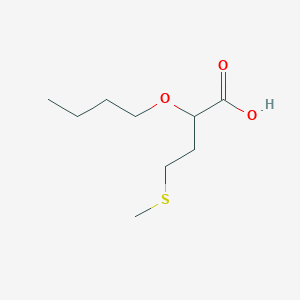
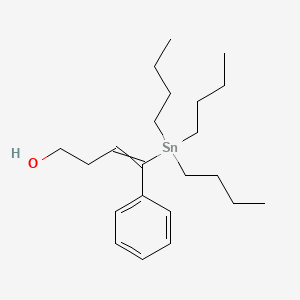
![S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate](/img/structure/B12539616.png)
